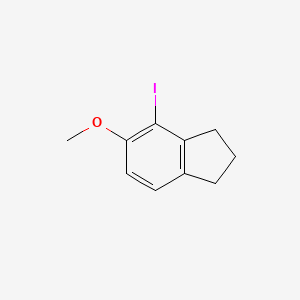
4-iodo-5-methoxy-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-5-methoxy-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes an indene core with an iodine atom at the 4-position and a methoxy group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-methoxy-2,3-dihydro-1H-indene typically involves the iodination of 5-methoxy-2,3-dihydro-1H-indene. This can be achieved through electrophilic substitution reactions using iodine and a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4-iodo-5-methoxy-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding 5-methoxy-2,3-dihydro-1H-indene.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of new indene derivatives.
科学研究应用
4-iodo-5-methoxy-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in the development of new pharmaceuticals.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-iodo-5-methoxy-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy group and iodine atom can influence the compound’s binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
5-methoxy-2,3-dihydro-1H-indene: Lacks the iodine atom, which can affect its reactivity and biological activity.
4-iodo-2,3-dihydro-1H-indene: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
5-methoxy-2,3-dihydro-1H-indole: Contains a nitrogen atom in the indene ring, which can significantly alter its chemical properties and biological activities.
Uniqueness
4-iodo-5-methoxy-2,3-dihydro-1H-indene is unique due to the presence of both the iodine atom and the methoxy group. These functional groups can enhance its reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H11IO |
|---|---|
分子量 |
274.10 g/mol |
IUPAC 名称 |
4-iodo-5-methoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11IO/c1-12-9-6-5-7-3-2-4-8(7)10(9)11/h5-6H,2-4H2,1H3 |
InChI 键 |
AYEPNUOQQAPAHV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(CCC2)C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


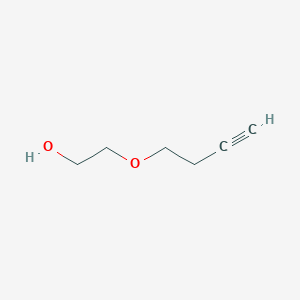
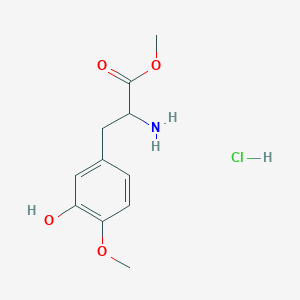
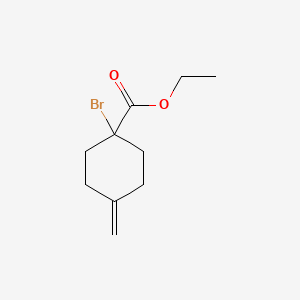
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid](/img/structure/B13454757.png)
![Sulfinylidene[tris(propan-2-yl)silyl]amine](/img/structure/B13454768.png)
![{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride](/img/structure/B13454770.png)
![Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13454771.png)
![(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine](/img/structure/B13454803.png)
![{[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene](/img/structure/B13454807.png)
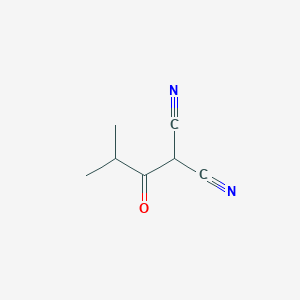
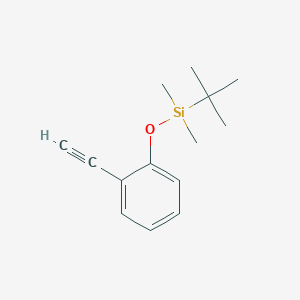
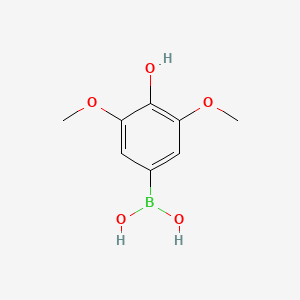
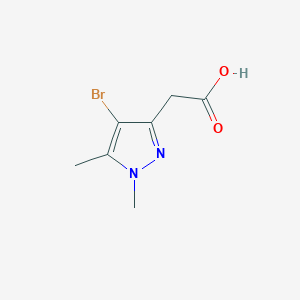
![[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid](/img/structure/B13454838.png)
